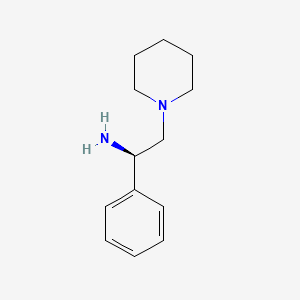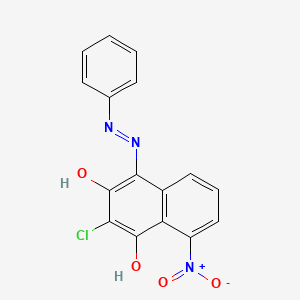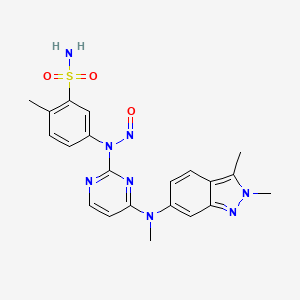
N-Nitrosopazopanib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitrosopazopanib is a derivative of pazopanib, a multi-targeted receptor tyrosine kinase inhibitor. Pazopanib is primarily used in the treatment of renal cell carcinoma and soft tissue sarcoma. This compound is an impurity of pazopanib and has been studied for its potential effects and applications in various scientific fields .
Méthodes De Préparation
The synthesis of N-Nitrosopazopanib involves the nitrosation of pazopanib. This process typically requires the use of nitrosating agents such as sodium nitrite in acidic conditions. The reaction conditions must be carefully controlled to ensure the selective formation of the nitroso compound without significant degradation of the parent molecule .
Analyse Des Réactions Chimiques
N-Nitrosopazopanib can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to convert this compound back to its parent compound, pazopanib.
Substitution: this compound can participate in substitution reactions where the nitroso group is replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-Nitrosopazopanib has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the stability and degradation pathways of pazopanib.
Biology: Researchers study its effects on cellular pathways to understand the biological activity of nitroso compounds.
Medicine: It is investigated for its potential toxicological effects and its role as an impurity in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of N-Nitrosopazopanib involves its interaction with molecular targets similar to pazopanib. It inhibits the activity of vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and fibroblast growth factor receptors. These interactions lead to the inhibition of angiogenesis and tumor growth. The nitroso group in this compound may also contribute to its unique biological effects by interacting with cellular proteins and DNA .
Comparaison Avec Des Composés Similaires
N-Nitrosopazopanib can be compared with other nitroso derivatives of tyrosine kinase inhibitors. Similar compounds include:
N-Nitrososunitinib: Another nitroso derivative of a tyrosine kinase inhibitor used in cancer treatment.
N-Nitrososorafenib: A nitroso derivative of sorafenib, which is used to treat liver, kidney, and thyroid cancers.
This compound is unique due to its specific molecular structure and its origin from pazopanib. Its distinct interactions with molecular targets and its role as an impurity in pharmaceutical formulations highlight its uniqueness .
Propriétés
Formule moléculaire |
C21H22N8O3S |
|---|---|
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]-nitrosoamino]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H22N8O3S/c1-13-5-6-16(12-19(13)33(22,31)32)29(26-30)21-23-10-9-20(24-21)27(3)15-7-8-17-14(2)28(4)25-18(17)11-15/h5-12H,1-4H3,(H2,22,31,32) |
Clé InChI |
UQNZVQUMTPRFFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N(C2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)N=O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



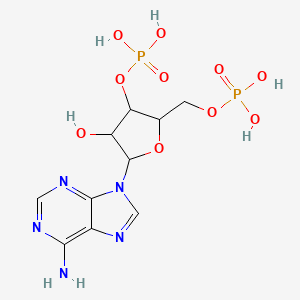
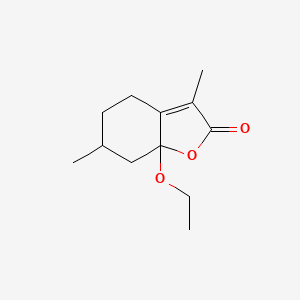
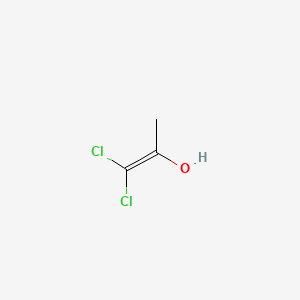

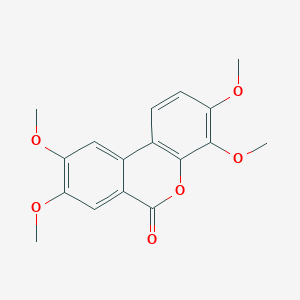
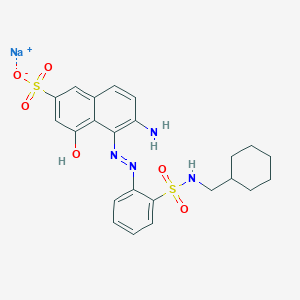
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)

![(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13837414.png)

![(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)
